molecular formula C18H20N4O2S2 B2699002 N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797622-96-8

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2699002
CAS No.: 1797622-96-8
M. Wt: 388.5
InChI Key: USCPOSQGIKCPIV-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antitumor Agents

Compounds containing a sulfonamido moiety, such as N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide, have been extensively researched for their potential as antibacterial and antitumor agents. The synthesis and evaluation of these compounds have revealed their significant activities against various bacterial strains and human tumor cell lines, making them valuable in the development of new therapeutic agents.

  • Antibacterial Activity

    The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has demonstrated promising results in antibacterial applications. Eight compounds from a study were found to have high antibacterial activities, highlighting the potential of such compounds in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

  • Antitumor Activity

    Similarly, the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has shown potent antitumor activities against liver, colon, and lung cancer cell lines. Compounds from this research outperformed the standard drug doxorubicin in terms of activity, suggesting their potential as effective antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Molecular Docking and QSAR Studies

The design and synthesis of novel compounds bearing the sulfonamido moiety have also involved molecular docking and quantitative structure-activity relationship (QSAR) studies to assess their biological activities. These studies provide insights into the mechanisms of action and help in the optimization of compounds for enhanced therapeutic effects.

  • Molecular Docking

    Molecular docking studies have been employed to investigate the binding modes of synthesized sulfonamides with potential biomolecular targets. For instance, novel N,N-dimethylbenzenesulfonamide derivatives were evaluated for their antiproliferative activity against the human breast cancer cell line MCF-7, with molecular docking suggesting their interaction with carbonic anhydrase IX, a target highly expressed in certain cancer cells (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

  • QSAR Modeling

    QSAR modeling has been utilized to predict the antioxidant activity of newly synthesized compounds. This approach helps in identifying the most promising candidates for further in vitro investigations, as demonstrated in a study where novel 1H-3-Indolyl derivatives showed significant antioxidant activities, with one candidate outperforming ascorbic acid (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).

Mechanism of Action

Properties

IUPAC Name

N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c23-26(24,17-6-3-13-25-17)20-11-12-22-16-5-2-1-4-15(16)18(21-22)14-7-9-19-10-8-14/h3,6-10,13,20H,1-2,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCPOSQGIKCPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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